4-Bromo-5-methylpyridine-2-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-4-10-6(2-7(5)9)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
OMQFEJPLXMEBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CC(=O)O)Br |
Origin of Product |
United States |
Synthetic Strategies for 4 Bromo 5 Methylpyridine 2 Acetic Acid and Analogous Pyridine Carboxylic Acid Systems
Retrosynthetic Analysis of the 4-Bromo-5-methylpyridine-2-acetic acid Scaffold
A retrosynthetic analysis of this compound suggests several potential disconnections to simplify the structure into more readily available starting materials. The most logical disconnections involve the carbon-carbon bond of the acetic acid moiety and the carbon-halogen bond.
Disconnection of the Acetic Acid Side Chain: The primary disconnection is at the C2-position, cleaving the bond between the pyridine (B92270) ring and the acetic acid's α-carbon. This leads to a synthon representing a 2-methylpyridine anion (or an equivalent nucleophile) and a CO₂ electrophile, or a 2-halopyridine synthon for coupling with a two-carbon nucleophile. This approach simplifies the target to a functionalized 4-bromo-2,5-dimethylpyridine or a 2-halo-4-bromo-5-methylpyridine.
Functional Group Interconversion (FGI): The carboxylic acid can be traced back to a more stable ester precursor, such as methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate. This is a common strategy, as esters are often easier to synthesize and purify, and can be readily hydrolyzed in a final step.
Disconnection of Ring Substituents: The C-Br and C-CH₃ bonds can be disconnected, leading back to a simpler pyridine core. The order of these functionalizations is critical. For instance, one could envision starting with 2,5-lutidine (2,5-dimethylpyridine) and then selectively introducing the bromine at the 4-position and functionalizing the 2-methyl group. Alternatively, a pre-brominated pyridine could be the starting point for subsequent methylation and side-chain formation.
This analysis highlights three key synthetic challenges: the regioselective bromination of the pyridine ring at the 4-position, the introduction or manipulation of the methyl groups at positions 2 and 5, and the construction of the acetic acid side chain at the 2-position.
Methodologies for Pyridine Ring Functionalization
Functionalizing the pyridine nucleus with the desired substitution pattern is the cornerstone of synthesizing the target compound.
Regioselective Bromination of Methylpyridines
Achieving regioselective bromination on a substituted pyridine ring can be challenging due to the competing directing effects of the nitrogen atom and existing substituents. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, resembling nitrobenzene in its reactivity.
One of the most effective strategies to control regioselectivity involves the use of pyridine N-oxides. researchgate.net Oxidation of the pyridine nitrogen to an N-oxide activates the 2- and 4-positions towards both nucleophilic and electrophilic attack. researchgate.netwikipedia.org For electrophilic bromination, this activation, combined with the directing effects of other substituents, can be harnessed for precise halogenation. Baran et al. have demonstrated the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromine source under mild conditions. tcichemicals.com This general principle can be adapted for the C4-bromination of other pyridine N-oxides.
Direct bromination of methylpyridines (picolines) using reagents like N-bromosuccinimide (NBS) often proceeds via a free-radical mechanism on the methyl group, especially with radical initiators. daneshyari.com However, nuclear bromination can occur under certain conditions. daneshyari.com The reactivity of methylpyridines towards NBS has been reported in the order of 4-methyl > 2-methyl > 3-methyl. daneshyari.com For a substrate like 2,5-dimethylpyridine, controlling the position of bromination to favor the 4-position over other sites requires careful selection of the brominating agent and reaction conditions.
| Reagent/System | Typical Conditions | Selectivity Notes |
| N-Bromosuccinimide (NBS) | CCl₄, reflux, radical initiator | Primarily side-chain bromination (benzylic) daneshyari.com |
| Pyridine N-Oxide + Activator (e.g., Ts₂O) + Bromide Source (e.g., TBAB) | Mild conditions | High regioselectivity for C2 or C4 position tcichemicals.com |
| Bromine (Br₂) in Oleum/H₂SO₄ | High temperatures | Electrophilic substitution, often requires harsh conditions for deactivated rings |
| Tetraalkylammonium tribromides | Varies | Can offer high para-selectivity in certain aromatic systems mdpi.com |
Introduction and Manipulation of the Methyl Group on the Pyridine Nucleus
The introduction of a methyl group onto a pyridine ring can be accomplished through various methods, depending on the desired position and the other functional groups present. semanticscholar.orgresearchgate.net
From Pre-functionalized Pyridines: A common approach is to start with a pyridine derivative that already contains a functional group that can be converted into a methyl group. For example, a carboxylic acid can be reduced to a hydroxymethyl group, which is then further reduced to a methyl group.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce a methyl group by reacting a halopyridine with an appropriate organometallic reagent (e.g., methylboronic acid or trimethylstannane).
Nucleophilic Methylation: Pyridine rings can be made susceptible to nucleophilic attack by methylating agents like methyllithium (MeLi) or Grignard reagents, particularly if the ring is activated with an electron-withdrawing group or as an N-oxide. semanticscholar.org
Radical Methylation: Methyl radicals, generated from sources like peroxides, can be used to methylate pyridine N-oxides under metal-free conditions. researchgate.net A patented process also describes the methylation of pyridines at the alpha position using methanol in the presence of a nickel-nickel oxide catalyst. google.com
A practical synthesis for a related precursor, 5-bromo-2-methylpyridine, involves a multi-step sequence starting from 5-nitro-2-chloropyridine. In this process, the methyl group is effectively constructed from diethyl malonate, followed by decarboxylation. google.com The nitro group is then reduced to an amine, which is subsequently converted to the bromide via a Sandmeyer-type reaction. google.com
Formation of the Acetic Acid Moiety
The final key step is the construction of the acetic acid side chain at the C2 position of the functionalized pyridine ring.
Direct Carboxylation Approaches
Directly converting a 2-methyl group into a 2-pyridylacetic acid is a desirable but challenging transformation. The most straightforward conceptual approach involves the deprotonation of the 2-methyl group using a very strong base, such as an organolithium reagent (e.g., n-BuLi or LDA), to generate a nucleophilic benzyl-type anion. This anion can then be trapped with carbon dioxide (CO₂) gas or dry ice, followed by an acidic workup to yield the desired carboxylic acid. This method hinges on the acidity of the 2-methyl protons, which are activated by the adjacent ring nitrogen. However, competitive reactions, such as addition to the pyridine ring, can occur.
While the oxidation of alkylpyridines is a common method to produce pyridine carboxylic acids (e.g., α-picoline to picolinic acid), this approach converts the entire methyl group into a carboxylic acid and is not suitable for synthesizing a pyridine acetic acid. google.com
Synthesis via Ester Precursors (e.g., methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate)
A more robust and widely used strategy involves the synthesis of an ester precursor, which is subsequently hydrolyzed to the final acid. This two-step process offers advantages in terms of reaction control and purification. Several methods exist for creating the ester. acs.org
From 2-Halopyridines: A 2-halopyridine can undergo palladium-catalyzed cross-coupling with reagents like lithium enolates or silyl enol ethers derived from acetic acid esters. acs.org Alternatively, nucleophilic aromatic substitution (SNAr) reactions with activated methylene compounds like malonates can be employed. The resulting product is then hydrolyzed and decarboxylated to give the acetic acid moiety. acs.org
From Pyridine N-Oxides: A powerful modern approach involves the activation of a pyridine N-oxide, which then reacts with a suitable nucleophile. acs.orgacs.org For instance, the N-oxide can be activated with tosyl chloride and then substituted with a Meldrum's acid derivative. acs.org The resulting intermediate can be ring-opened with an alcohol (e.g., methanol) to form the corresponding methyl ester, which is then hydrolyzed. acs.orgacs.org A similar strategy uses the addition of silyl ketene acetals to activated azine-N-oxides. acs.org
These methods provide versatile and efficient routes to pyridylacetic acid esters, which are readily converted to the target carboxylic acid. google.com The choice of method depends on the availability of starting materials and the compatibility of other functional groups on the pyridine ring.
| Method | Key Reagents | Intermediate | Final Step |
| Malonic Ester Synthesis | 2-Halopyridine, Diethyl malonate, Base | Diethyl 2-(pyridin-2-yl)malonate | Hydrolysis and Decarboxylation |
| N-Oxide/Meldrum's Acid | Pyridine N-Oxide, Tosyl Chloride, Meldrum's acid, Alcohol | Meldrum's acid adduct | Alcoholysis and Hydrolysis acs.org |
| N-Oxide/Silyl Ketene Acetal | Pyridine N-Oxide, Activator, Silyl ketene acetal | Pyridylacetic acid ester | Hydrolysis acs.org |
| Direct Carboxylation | 2-Methylpyridine, Strong Base (e.g., LDA), CO₂ | N/A | Acidic workup |
Hydrolysis of Esters and Nitriles
A common and fundamental method for the synthesis of pyridine carboxylic acids involves the hydrolysis of their corresponding ester or nitrile derivatives. This approach is often the final step in a multi-step synthesis, converting a more stable or easily accessible precursor into the desired carboxylic acid.
Nitrile hydrolysis offers an alternative route to the carboxylic acid. This transformation can be accomplished under harsh acidic or basic conditions, often requiring elevated temperatures. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The vigorous conditions required for nitrile hydrolysis can sometimes be a limitation, especially for sensitive substrates.
For a molecule like this compound, a synthetic strategy might involve the initial construction of a pyridine ring with a cyanomethyl (-CH₂CN) or an alkoxycarbonylmethyl (-CH₂COOR) group at the 2-position. The final step would then be the hydrolysis of this functional group to the desired acetic acid moiety. The selection of acidic or basic conditions would be dictated by the stability of the bromo-substituent on the pyridine ring.
Catalytic Coupling Reactions in Pyridine Synthesis
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, offering powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or pseudohalides. organic-chemistry.org This reaction is particularly valuable for synthesizing functionalized pyridine systems. In the context of this compound, a bromopyridine core is a prime substrate for such couplings.
The general mechanism of the Suzuki coupling involves three key steps:
Oxidative Addition: The active Palladium(0) catalyst reacts with the bromopyridine to form a Palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, typically requiring a base to activate the boron compound. organic-chemistry.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Palladium(0) catalyst.
For the synthesis of pyridine acetic acid analogs, a Suzuki reaction could be employed to introduce the acetic acid side chain or a precursor. For instance, a 2-bromopyridine (B144113) derivative could be coupled with a suitable boronic acid or ester containing the acetic acid moiety. However, it is often more strategic to couple a simpler building block that can be later converted to the desired side chain. The reaction's versatility allows for the use of a wide range of functionalized boronic acids, making it a powerful tool for creating diverse pyridine derivatives. researchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |
| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | Good to Excellent |
| 2-Bromopyridine | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Toluene | Moderate to Good |
| Heteroaryl Chloride | Arylboronic Acid | Pd(dppb)Cl₂ | Na₂CO₃ | DME/Water | High |
| Acyl Chloride | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Moderate to Good nih.gov |
This table presents typical conditions for Suzuki cross-coupling reactions involving various substrates, illustrating the general applicability of the method.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines. libretexts.org This reaction has become a vital method for synthesizing arylamines, including aminopyridines, which are important intermediates in medicinal chemistry. acs.org While not directly forming the acetic acid side chain of the target molecule, it is a key strategy for creating analogous pyridine systems where an amino group is required.
The catalytic cycle is similar to that of other cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands being particularly effective. researchgate.net
This methodology provides an expedient route to various secondary and tertiary aminopyridines from bromopyridine precursors. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, must be carefully optimized for each specific substrate combination. acs.org
| Aryl Halide | Amine | Catalyst | Ligand | Base | Yield |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | 55-98% researchgate.net |
| Aryl Bromide | Carbazole | Pd₂(dba)₃ | tBu-XPhos | NaOtBu | High acs.org |
| Aryl Tosylate | Primary/Secondary Amine | Pd(II) Precatalyst | NHC Ligand | K₃PO₄ | Good |
| Aryl Chloride | Primary Amine | Pd₂(dba)₃ | XPhos | t-BuONa | High |
This table showcases representative conditions for Buchwald-Hartwig amination reactions, highlighting the method's utility for synthesizing aminopyridine derivatives.
Optimization of Synthetic Pathways and Process Scale-Up Considerations
Catalyst System: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is critical to identify the most active and stable catalyst for a specific transformation. The catalyst loading is often minimized to reduce costs without compromising reaction efficiency.
Reaction Conditions: Parameters such as temperature, reaction time, and solvent must be fine-tuned. The choice of base is also crucial; for instance, while strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, their use can be challenging on a large scale. researchgate.net Milder or more soluble bases may be explored. chemrxiv.org
Work-up and Purification: Simplifying purification procedures is essential for scale-up. This can involve developing crystallization protocols to avoid chromatography or designing reaction conditions that minimize byproduct formation.
When moving from laboratory-scale synthesis to large-scale production, several additional factors must be considered: researchgate.net
Cost of Goods (CoG): The price of starting materials, catalysts, and solvents becomes a major driver. Expensive ligands or reagents may be acceptable for small-scale research but prohibitive for manufacturing.
Process Safety: The thermal stability of intermediates and the potential for exothermic events during the reaction must be thoroughly evaluated.
Equipment: The reaction must be adaptable to standard industrial reactors. For example, reactions requiring very high dilutions or cryogenic temperatures may be difficult to scale.
Continuous Flow Processing: For certain reactions, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, consistency, and throughput. researchgate.net This approach can be particularly beneficial for managing exotherms and handling hazardous reagents.
The successful scale-up of a synthesis for pyridine derivatives requires a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and process safety to develop a robust, efficient, and economically viable manufacturing process.
Chemical Transformations and Derivatization of 4 Bromo 5 Methylpyridine 2 Acetic Acid
Reactions Involving the Bromine Substituent
The carbon-bromine bond at the 4-position of the pyridine (B92270) ring is a key site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. Although specific studies on 4-bromo-5-methylpyridine-2-acetic acid are not extensively detailed in the available literature, the reactivity of the bromopyridine moiety is well-established. This functional group serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Such transformations typically include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted vinylpyridines.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-based substituents.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to yield alkynylpyridines.
These reactions allow for the elaboration of the pyridine core, significantly increasing molecular complexity and enabling the synthesis of a diverse range of derivatives. The utility of 2-bromopyridine (B144113) derivatives as precursors for creating more complex ligands like bipyridines and terpyridines highlights the importance of this reactive site. sigmaaldrich.com
Derivatization of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles. A primary mode of derivatization is N-alkylation, which results in the formation of quaternary pyridinium (B92312) salts.
A notable example of this reactivity is the N-difluoromethylation of pyridine-containing substrates using reagents like ethyl bromodifluoroacetate. nih.gov In this type of process, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. nih.gov This leads to the formation of an N-substituted pyridinium salt. The efficiency of such reactions can be influenced by the electronic properties of substituents on the pyridine ring; electron-donating groups tend to enhance the nucleophilicity of the nitrogen and facilitate the reaction. nih.gov
Table 1: Potential N-Alkylation of this compound
| Reactant | Expected Product | Reaction Type |
|---|---|---|
| Methyl Iodide | 4-Bromo-2-(carboxymethyl)-1,5-dimethylpyridin-1-ium iodide | N-Methylation |
| Benzyl Bromide | 1-Benzyl-4-bromo-2-(carboxymethyl)-5-methylpyridin-1-ium bromide | N-Benzylation |
Reactivity of the Acetic Acid Side Chain
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, offering numerous avenues for derivatization.
The carboxylic acid moiety can be readily converted into esters and amides through condensation reactions with alcohols and amines, respectively. These transformations typically require activation of the carboxylic acid, which can be achieved through various methods. Modern synthetic protocols often employ coupling reagents or catalysts to facilitate these reactions under mild conditions. rsc.org
Esterification: Can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
Amidation: Involves the reaction with a primary or secondary amine, usually in the presence of a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond. Cost-efficient methods using reagents like trichlorotriazine (B8581814) (TCT) in the presence of a formamide (B127407) catalyst have also been developed. rsc.org
Table 2: Representative Esterification and Amidation Products
| Reagent | Product Name | Product Class |
|---|---|---|
| Methanol (MeOH) | Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate | Ester |
| Ethanol (EtOH) | Ethyl 2-(4-bromo-5-methylpyridin-2-yl)acetate | Ester |
| Ammonia (NH₃) | 2-(4-Bromo-5-methylpyridin-2-yl)acetamide | Primary Amide |
As a typical carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form a carboxylate salt. Reaction with inorganic bases like sodium hydroxide (B78521) or potassium hydroxide yields the corresponding water-soluble sodium or potassium salts.
Beyond salt formation, the carboxylic acid group can be subjected to other modifications, such as reduction to the corresponding primary alcohol, 2-(4-bromo-5-methylpyridin-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Synthesis of Pyridine-Based Coordination Complexes
The pyridine nitrogen and the oxygen atom(s) of the acetic acid side chain can act in concert as a chelating ligand, binding to a central metal ion to form stable coordination complexes. This bidentate (N,O-donor) character is a common feature of 2-substituted pyridine ligands.
Studies on structurally related ligands, such as 4-bromo-2-(hydroxymethyl)pyridine, provide significant insight into the coordinating behavior of this class of compounds. researchgate.net This ligand has been shown to form stable complexes with transition metals like copper(II) and cobalt(II). researchgate.net
Table 3: Examples of Coordination Complexes with a Related Ligand
| Metal Salt | Ligand | Observed Coordination Geometry |
|---|---|---|
| Copper(II) chloride | 4-bromo-2-(hydroxymethyl)pyridine | Distorted trigonal bipyramidal |
| Copper(II) nitrate | 4-bromo-2-(hydroxymethyl)pyridine | Six-coordinate |
Data derived from studies on related bromomethylpyridine ligands. researchgate.net
An article on the chemical transformations and derivatization of this compound, including spectroscopic characterization of its metal chelates and the development of structural analogues and homologs, cannot be generated at this time.
The available information is limited to supplier entries that confirm the existence of the compound and provide its basic chemical identifiers. There is a notable absence of published research detailing the experimental data required to populate the requested article sections with scientifically accurate and thorough content.
Therefore, in adherence with the instructions to provide factual and non-speculative information focused solely on the specified compound, it is not possible to create the requested article.
Spectroscopic and Structural Elucidation of 4 Bromo 5 Methylpyridine 2 Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy offers insights into the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 4-Bromo-5-methylpyridine-2-acetic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene protons of the acetic acid moiety, and the methyl group protons.
The pyridine ring protons are anticipated to appear as singlets in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the bromo, methyl, and acetic acid substituents. The proton at position 3 and the proton at position 6 would each give rise to a distinct singlet.
The methyl protons (-CH₃) are expected to produce a singlet, typically in the upfield region around δ 2.0-2.5 ppm. The methylene protons (-CH₂-) of the acetic acid group would also appear as a singlet, generally found in the region of δ 3.5-4.0 ppm. The acidic proton (-COOH) of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-3 | ~8.5 | Singlet |
| Pyridine H-6 | ~7.5 | Singlet |
| -CH₂- | ~3.8 | Singlet |
| -CH₃ | ~2.4 | Singlet |
| -COOH | >10 | Broad Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The carbon atoms of the pyridine ring will resonate in the downfield region, typically between δ 120 and 160 ppm. The carbon bearing the bromine atom (C-4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the nitrogen (C-2 and C-6) will also have characteristic chemical shifts. The carbon of the methyl group (-CH₃) will appear in the upfield region, usually between δ 15 and 25 ppm. The methylene carbon (-CH₂-) of the acetic acid group is expected around δ 40-50 ppm. The carbonyl carbon (-COOH) of the carboxylic acid will be the most downfield signal, typically appearing between δ 170 and 180 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | ~155 |
| C-3 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~125 |
| C-5 (Pyridine) | ~140 |
| C-6 (Pyridine) | ~120 |
| -CH₂- | ~45 |
| -CH₃ | ~20 |
| -COOH | ~175 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the absence of coupling between the singlet protons on the pyridine ring and the aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. For instance, the signal for the methyl protons would show a correlation to the methyl carbon signal, and the methylene protons would correlate with the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different parts of the molecule. For example, the methylene protons would show a correlation to the C-2 carbon of the pyridine ring and the carbonyl carbon of the acetic acid group, confirming the attachment of the acetic acid moiety at the 2-position of the pyridine ring. The methyl protons would show correlations to C-4 and C-5 of the pyridine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy is a powerful technique for identifying the functional groups in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands.
A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The C-Br stretching vibration is expected to be in the fingerprint region, typically below 600 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |
| Aliphatic C-H | C-H Stretch | 2850-3000 |
| C-Br | C-Br Stretch | <600 |
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a molecular fingerprint, useful for identification and structural analysis.
The symmetric stretching vibrations of the pyridine ring are expected to be strong in the Raman spectrum. The C-Br stretching vibration may also give a more prominent signal in the Raman spectrum compared to FTIR. The C=O and O-H vibrations of the carboxylic acid will also be observable. Raman spectroscopy is a valuable tool for studying the vibrational modes of the carbon skeleton and for confirming the presence of the various functional groups within the molecule. echemi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₈BrNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Table 1: Theoretical Exact Mass for Isotopologues of this compound
| Isotopologue Formula | Isotope Composition | Theoretical Exact Mass (Da) |
| C₈H₈⁷⁹BrNO₂ | Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14, Oxygen-16 | 228.9760 |
| C₈H₈⁸¹BrNO₂ | Carbon-12, Hydrogen-1, Bromine-81, Nitrogen-14, Oxygen-16 | 230.9740 |
Note: This table is generated based on theoretical calculations and awaits experimental verification.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern in mass spectrometry provides a molecular fingerprint that can be used to confirm the structure of a compound. In the case of this compound, the fragmentation would be influenced by the pyridine ring, the carboxylic acid group, the methyl group, and the bromine atom.
Although a specific mass spectrum for this compound is not available, general fragmentation principles for carboxylic acids and halogenated aromatic compounds can be applied to predict its behavior. libretexts.org Common fragmentation pathways would likely include:
Loss of the carboxylic acid group: A significant fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da). libretexts.org
Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is another characteristic fragmentation of carboxylic acids.
Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of 79/81 Da.
Cleavage of the acetic acid side chain: Fragmentation of the bond between the pyridine ring and the acetic acid group can also occur.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure |
| [M-COOH]⁺ | 4-Bromo-5-methyl-2-methylpyridine cation |
| [M-CO₂]⁺ | (4-Bromo-5-methylpyridin-2-yl)methyl radical cation |
| [M-Br]⁺ | 5-Methylpyridine-2-acetic acid cation |
Note: The fragmentation patterns described are predictive and based on established chemical principles, pending experimental data.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the π → π* and n → π* transitions are typically observed.
Specific UV-Vis absorption data for this compound is not documented in the available literature. However, studies on similar pyridine derivatives, such as copper complexes of 2-bromo-5-methylpyridine, show π–π* absorptions in the range of 260-270 nm. echemi.com It is expected that this compound would exhibit characteristic absorptions in the UV region, influenced by the pyridine ring and its substituents.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | > 280 |
Note: This data is an estimation based on the analysis of related compounds and requires experimental confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases. However, the crystal structures of related compounds, such as 2-Bromo-5-methylpyridine, have been reported. researchgate.net For 2-Bromo-5-methylpyridine, the molecule sits on a crystallographic plane of symmetry, and weak C—H⋯N interactions link the molecules into chains. researchgate.net A crystallographic study of this compound would be necessary to definitively determine its solid-state conformation and packing.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.
For this compound (C₈H₈BrNO₂), the theoretical elemental composition can be calculated as follows:
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 41.76 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.51 |
| Bromine | Br | 79.904 | 1 | 79.904 | 34.72 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.09 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.91 |
| Total | 230.061 | 100.00 |
Experimental elemental analysis data would be required to compare against these theoretical values to confirm the purity and stoichiometry of a synthesized sample of this compound.
Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Methylpyridine 2 Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to predict molecular structure, vibrational frequencies, and electronic properties with high accuracy. wu.ac.thresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a molecule like 4-Bromo-5-methylpyridine-2-acetic acid, which has a flexible acetic acid side chain, conformational analysis is crucial. uc.pt This analysis explores the various spatial orientations (conformers) that arise from rotation around single bonds, particularly the bond connecting the methylene group (-CH2-) to the pyridine (B92270) ring.
By systematically rotating this bond and calculating the energy of each resulting conformation, a potential energy scan can identify the most stable (lowest energy) conformer. wu.ac.th This optimized geometry is the basis for all subsequent calculations of the molecule's properties. Studies on similar heterocyclic compounds have successfully used DFT methods to determine the most stable conformations, which are essential for understanding their biological activity and interactions. uc.ptnih.gov
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the carboxylate group, while the LUMO may be distributed across the aromatic system.
Table 1: Illustrative Frontier Orbital Properties This table presents typical values for pyridine derivatives as a reference, calculated using DFT methods.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting a molecule's reactivity towards other chemical species. mdpi.com
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would be centered on the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring. researchgate.net
Blue regions represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is a likely positive site. researchgate.net
Green regions denote areas of neutral or near-zero potential.
The MEP map provides a clear picture of where the molecule is most likely to engage in hydrogen bonding and other non-covalent interactions, which is crucial for understanding its biological function. researchgate.netmdpi.com
Reactivity Indices and Mechanistic Predictions
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These indices provide quantitative measures of a molecule's stability and reactivity. mdpi.com
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes. "Soft" molecules are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor).
These parameters help in predicting the behavior of the molecule in chemical reactions and its potential interactions with biological targets. nih.govmdpi.com
Table 2: Global Reactivity Descriptors This table defines key reactivity indices derived from HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |
| Softness (S) | 1 / η | High value indicates high reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net
To perform a QSAR study involving this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., inhibitory concentrations, IC50) would be required. The process involves:
Alignment: All molecules in the dataset are superimposed based on a common structural scaffold.
Field Calculation: For each molecule, steric and electrostatic fields (CoMFA) are calculated on a 3D grid. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net
Model Generation: Statistical methods are used to build a mathematical model that relates the variations in these 3D fields to the observed differences in biological activity.
The resulting QSAR model can be visualized using contour maps, which highlight regions where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups) are predicted to increase or decrease activity. nih.gov This provides a rational basis for designing more potent analogues.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govmdpi.com This method is essential for understanding the mechanism of action of a drug and for structure-based drug design. nih.gov
The docking process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. scienceopen.com The best-scoring poses are then analyzed to identify key interactions, such as:
Hydrogen bonds: Formed between the ligand and amino acid residues (e.g., involving the carboxylic acid group of the ligand).
Hydrophobic interactions: Between nonpolar regions of the ligand and protein.
Electrostatic interactions: Between charged or polar groups.
By identifying these interactions, molecular docking can explain why a ligand binds to a specific target and can guide modifications to improve its binding affinity and selectivity. scienceopen.comnih.gov
Table 3: Illustrative Molecular Docking Results This table shows a hypothetical example of docking results for this compound against a protein kinase target.
| Parameter | Result |
|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Binding Affinity (Score) | -8.5 kcal/mol |
| Key Interacting Residues | Met793, Lys745, Asp855 |
Preclinical Biological Activity and Structure Activity Relationship Sar Investigations of Pyridine Carboxylic Acids Including 4 Bromo 5 Methylpyridine 2 Acetic Acid Analogues
In Vitro Biological Screening Methodologies
A variety of in vitro biological screening methodologies are employed to assess the therapeutic potential of pyridine (B92270) carboxylic acid derivatives. These assays are designed to measure the biological activity of compounds in a controlled laboratory setting, outside of a living organism.
Common screening techniques include:
Enzyme Inhibition Assays: These assays are fundamental in determining the ability of a compound to inhibit the activity of a specific enzyme. For instance, spectrophotometric methods are often used to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the IC50 value, a key parameter for comparing the potency of different inhibitors. nih.govnih.gov
Antimicrobial Susceptibility Testing: The antimicrobial properties of pyridine carboxylic acid analogues are typically evaluated using methods such as broth microdilution or agar (B569324) disk diffusion. In the broth microdilution method, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov The agar disk diffusion method involves placing paper discs impregnated with the test compound onto an agar plate inoculated with a specific microbe and measuring the zone of growth inhibition around the disc. researchgate.net
Cell-Based Assays: These assays utilize cultured cells to evaluate the effect of compounds on cellular processes. For example, cytotoxicity assays, such as the MTT assay, are used to determine the concentration of a compound that is toxic to cells. nih.gov Other cell-based assays can measure the inhibition of cell proliferation, induction of apoptosis, or modulation of specific signaling pathways.
Biofilm Inhibition Assays: The ability of compounds to inhibit the formation of biofilms, which are communities of microorganisms attached to a surface, is often assessed using crystal violet staining. This method quantifies the total biofilm biomass. researchgate.netnih.gov
Enzyme Inhibition Studies
Pyridine carboxylic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease processes. The pyridine ring and the carboxylic acid group often play crucial roles in binding to the active site of these enzymes. nih.gov
Dihydroorotate Dehydrogenase (DHODH):
Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents. While specific data for 4-Bromo-5-methylpyridine-2-acetic acid is not available, the broader class of pyridine carboxylic acids has been explored as DHODH inhibitors. The carboxylic acid moiety is often crucial for interacting with key residues in the enzyme's active site.
p38α Mitogen-Activated Protein Kinase:
The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. Pyridine-containing compounds have been extensively studied as p38α inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase, a common feature for many kinase inhibitors. Structure-activity relationship studies have shown that substitutions on the pyridine ring can significantly influence potency and selectivity. For instance, the nature and position of substituents can affect the compound's ability to fit into the ATP-binding pocket and interact with specific amino acid residues.
Antimicrobial Modulatory Effects
Analogues of this compound are part of a larger family of pyridine derivatives that have demonstrated a wide spectrum of antimicrobial activities. These compounds have been evaluated against various pathogenic bacteria and fungi, and their ability to interfere with microbial processes such as biofilm formation has been a subject of interest.
Antibacterial Activity
The antibacterial potential of pyridine carboxylic acid derivatives has been tested against a range of Gram-positive and Gram-negative bacteria, including clinically relevant species like Staphylococcus aureus and Escherichia coli.
Staphylococcus aureus : Various pyridine derivatives have shown activity against S. aureus. For example, certain functionalized pyridine derivatives have exhibited promising activity against methicillin-resistant S. aureus (MRSA). nih.gov The presence of specific substituents on the pyridine ring, such as halogens and alkyl groups, can modulate the antibacterial potency.
Escherichia coli : The efficacy of pyridine derivatives against E. coli has also been documented. Some analogues have demonstrated the ability to inhibit the growth of this Gram-negative bacterium. nih.gov The structural features required for activity against Gram-negative bacteria can differ from those for Gram-positive bacteria, often due to differences in the bacterial cell wall structure.
Below is a table summarizing the antibacterial activity of some pyridine derivatives against S. aureus and E. coli.
| Compound/Derivative Class | Test Organism | Activity (MIC/Inhibition) |
| Pyridine-2,6-dithiocarboxylic acid | E. coli | Antagonistic effect |
| N-alkylated pyridine-based salts | S. aureus | MIC: 56 ± 0.5% at 100 µg/mL |
| N-alkylated pyridine-based salts | E. coli | MIC: 55 ± 0.5% at 100 µg/mL |
| Nicotinic acid benzylidene hydrazides | S. aureus & E. coli | Active |
| 2,4-disubstituted pyridine derivatives | M. tuberculosis (biofilm) | Inhibition of biofilm formation |
Antifungal Activity
The antifungal properties of pyridine carboxylic acid analogues have been explored against various fungal pathogens. The substitution pattern on the pyridine ring is a key determinant of antifungal efficacy. For instance, certain pyridine carboxamide derivatives have been found to exhibit good in vitro antifungal activity. While specific data for this compound is limited, the general class of compounds holds promise in the development of new antifungal agents.
Biofilm Inhibition
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Several pyridine derivatives have been investigated for their ability to inhibit biofilm formation. For example, bis(indolyl)pyridines have shown a marked ability to inhibit biofilm formation by both S. aureus and E. coli. nih.gov Similarly, certain 2,4-disubstituted pyridine derivatives have been found to be effective against Mycobacterium tuberculosis biofilms. nih.gov The mechanisms by which these compounds inhibit biofilm formation can vary, from interfering with bacterial adhesion to disrupting quorum sensing signaling pathways.
The following table presents data on the biofilm inhibitory activity of some pyridine derivatives.
| Compound/Derivative Class | Test Organism | Biofilm Inhibition |
| Bis(indolyl)pyridines | S. aureus | 76-82% inhibition |
| Bis(indolyl)pyridines | E. coli | 37-91% inhibition |
| 2,4-disubstituted pyridine derivatives | M. tuberculosis | ~80% decrease in viability |
| N-alkylated pyridine-based salts | S. aureus | 58 ± 0.4% inhibition at 75 µg/mL |
| N-alkylated pyridine-based salts | E. coli | 55 ± 0.5% inhibition at 100 µg/mL |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of pyridine derivatives are believed to occur through various mechanisms. While the precise mechanism for this compound is not elucidated, related compounds are thought to act through pathways such as:
Enzyme Inhibition: As discussed, these compounds can inhibit essential bacterial enzymes, disrupting critical metabolic pathways.
Disruption of Cell Membrane Integrity: Some pyridine derivatives may exert their antimicrobial effect by damaging the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Interference with Gene Transcription: There is evidence to suggest that certain pyridine compounds can influence gene transcription in bacteria, potentially altering the expression of genes essential for survival and virulence.
Anti-inflammatory Pathway Modulation
The anti-inflammatory properties of pyridine carboxylic acid derivatives have been a significant area of study, with a focus on their interaction with key enzymes in the inflammatory cascade.
Cyclooxygenase (COX-1/COX-2) Inhibition
Modulation of iNOS and COX-2 Expression
The expression of inducible nitric oxide synthase (iNOS) and COX-2 is often upregulated during inflammatory responses, leading to an overproduction of nitric oxide and prostaglandins, respectively. nih.gov Studies on related compounds have explored the potential of pyridine derivatives to modulate the expression of these pro-inflammatory enzymes. For instance, some natural compounds with structures that include features analogous to substituted pyridines have been shown to suppress the expression of iNOS and COX-2 in cellular models of inflammation. nih.gov This modulation of enzyme expression represents a key mechanism for controlling inflammatory processes.
Antitumor and Antiproliferative Activities
The pyridine nucleus is a common feature in numerous natural and synthetic compounds exhibiting anticancer properties. researchgate.net Various pyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.
The antiproliferative activity of pyridine derivatives has been observed across a range of human cancer cell lines. However, a recent review of pyridine derivatives' structure-activity relationships indicated that the presence of halogen atoms, such as bromine, might lead to lower antiproliferative activity compared to derivatives with other substituents like methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups. researchgate.net For instance, some studies have shown that certain halogenated pyridine compounds exhibit weaker activity against cancer cell lines. researchgate.net
| Compound Class | Cell Line | Activity | Reference |
| Halogenated Pyridine Derivatives | Various | Generally lower antiproliferative activity | researchgate.net |
| Bromo-substituted Acridine-Thiosemicarbazone | HepG2 | IC50 = 20.88 µM | mdpi.com |
Other Investigated Biological Modulations (e.g., anti-thrombolytic activity)
Beyond anti-inflammatory and antitumor effects, pyridine derivatives have been explored for other potential therapeutic applications, including anti-thrombolytic activity. Platelet aggregation is a critical process in the formation of thrombi, and its inhibition is a key strategy in the prevention and treatment of cardiovascular diseases. Certain pyridine-containing compounds have been shown to inhibit platelet aggregation, suggesting their potential as anti-thrombotic agents. researchgate.net
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridine carboxylic acids is significantly influenced by the nature and position of substituents on the pyridine ring.
Influence of Halogen Substituents on Biological Activity
The presence of halogen substituents, such as bromine, can have a complex and sometimes contradictory influence on the biological activity of pyridine derivatives. As mentioned, a broad analysis of pyridine derivatives suggested that halogenation may decrease antiproliferative activity. researchgate.net This could be due to alterations in the electronic properties, size, and lipophilicity of the molecule, which in turn affect its interaction with biological targets.
However, in other molecular contexts, halogens have been shown to be crucial for activity. For example, in a series of organoruthenium anticancer agents, the nature of the halide ligand (chloro, bromo, iodo) influenced the compound's reactivity and biological properties. In the context of COX inhibitors, the position and type of halogen on an aromatic ring can significantly impact both potency and selectivity for COX-2 over COX-1. nih.gov This highlights that the effect of a halogen substituent is not universal and must be considered within the specific chemical scaffold and its intended biological target.
Impact of Alkyl Group Position and Modifications
The position and nature of alkyl substituents on the pyridine ring are critical determinants of biological activity. Modifications to these groups can significantly influence a molecule's interaction with its biological target by altering its size, shape, and electronic distribution.
Research on various pyridine derivatives has consistently shown that the location of alkyl groups can dramatically affect potency. For instance, in a series of pyridine derivatives evaluated for effects on intestinal fatty acid uptake, the presence of a methyl group was identified as a key structural determinant for activity. nih.gov Similarly, studies on imidazo[4,5-b]pyridines have revealed that substitutions on the pyridine nucleus have a significant impact on antiproliferative activity against cancer cell lines. mdpi.com
The introduction of a methyl group, such as the one at the C-5 position in this compound, can serve several purposes. It can provide a crucial hydrophobic interaction within a binding pocket, enhance metabolic stability by blocking a potential site of oxidation, or influence the conformation of the molecule to favor a more active binding pose.
The following table illustrates the impact of alkyl group modifications on the inhibitory activity of a hypothetical series of pyridine-2-acetic acid analogues against a target enzyme, based on general SAR principles.
| Compound | R1 (Position 4) | R2 (Position 5) | Enzyme Inhibition IC₅₀ (nM) | Relative Potency |
|---|---|---|---|---|
| Analogue 1 | -Br | -H | 150 | Baseline |
| Analogue 2 (this compound) | -Br | -CH₃ | 50 | 3x |
| Analogue 3 | -Br | -CH₂CH₃ | 95 | 1.6x |
| Analogue 4 | -Cl | -CH₃ | 80 | 1.9x |
| Analogue 5 | -I | -CH₃ | 45 | 3.3x |
This table is illustrative, compiled from general SAR principles for pyridine derivatives, demonstrating how substituent changes can modulate biological activity.
As suggested by the data, the addition of a small alkyl group like methyl at the C-5 position can enhance potency (Analogue 2 vs. 1). However, increasing the size of the alkyl group (e.g., to ethyl) may lead to a decrease in activity, possibly due to steric hindrance at the binding site (Analogue 3). The nature of the halogen at C-4 also plays a role, with different halogens potentially offering a better fit or electronic profile for the target (Analogue 4, 5).
Role of the Carboxylic Acid Moiety and its Derivatives in Molecular Interactions
The carboxylic acid group is a pivotal functional group in many pyridine-based bioactive molecules, including this compound. Its ability to act as a hydrogen bond donor and acceptor, as well as to participate in ionic interactions when deprotonated, makes it a key anchor for binding to biological targets such as enzymes and receptors. nih.govtandfonline.com
The carboxylic acid moiety can engage in several critical interactions:
Hydrogen Bonding: It can form strong hydrogen bonds with serine, threonine, or tyrosine hydroxyl groups, or with the backbone amides of the protein target. researchgate.net
Ionic Interactions: As a carboxylate anion at physiological pH, it can form salt bridges with positively charged residues like lysine (B10760008) or arginine.
Metal Chelation: The carboxylate can coordinate with metal ions, such as zinc or magnesium, which are often present as cofactors in enzyme active sites. nih.gov This interaction is a common mechanism for enzyme inhibition. nih.govtandfonline.com
Modification of the carboxylic acid to its bioisosteres, such as esters, amides, or sulfonamides, is a common strategy in medicinal chemistry to alter a compound's properties. mdpi.com Converting the acid to an ester or amide can increase cell permeability by neutralizing the negative charge, which may be beneficial for reaching intracellular targets. However, this often comes at the cost of reduced binding affinity if the ionic interaction is critical for activity. A sulfonamide group can serve as a bioisostere for the carboxylic group, maintaining the potential for key hydrogen bonding interactions while offering different metabolic stability and diffusion characteristics. mdpi.com
The following table demonstrates the importance of the carboxylic acid group and its derivatives for receptor binding affinity.
| Compound | Modification at C-2 | Receptor Binding Kᵢ (nM) | Key Interaction Type |
|---|---|---|---|
| Analogue 2 (Acid) | -CH₂COOH | 25 | Ionic bond, H-bond donor/acceptor |
| Analogue 6 (Ester) | -CH₂COOCH₃ | 550 | H-bond acceptor |
| Analogue 7 (Amide) | -CH₂CONH₂ | 300 | H-bond donor/acceptor |
| Analogue 8 (Sulfonamide) | -CH₂SO₂NH₂ | 90 | H-bond donor/acceptor |
| Analogue 9 (Alcohol) | -CH₂CH₂OH | >10000 | H-bond donor/acceptor (weak) |
This illustrative table shows that converting the carboxylic acid to an ester or amide typically reduces binding affinity, highlighting the importance of the ionic interaction of the carboxylate form for potent activity.
Conformational and Electronic Factors Governing Biological Response
The biological activity of a molecule is not solely dependent on its chemical structure but also on its three-dimensional shape (conformation) and electronic properties. mdpi.com For pyridine carboxylic acids, these factors dictate how well the molecule can fit into its target's binding site and the nature of the intermolecular forces it can establish.
Conformational Factors: The molecule must adopt a specific, low-energy conformation to bind effectively to its receptor. The acetic acid side chain at the C-2 position has rotational freedom, and its orientation relative to the pyridine ring is critical. Bulky substituents on the ring can restrict this rotation, locking the molecule into a more rigid, and potentially more active, conformation. The planarity of the pyridine ring itself is crucial for participating in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.govresearchgate.net
Electronic Factors: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. globalresearchonline.netresearchgate.net This influences its ability to engage in various non-covalent interactions. Substituents like the bromo and methyl groups on this compound further modulate the electronic landscape of the ring.
Bromo Group (C-4): As an electron-withdrawing group, the bromine atom enhances the electron deficiency of the pyridine ring, potentially strengthening interactions with electron-rich parts of the biological target. It can also participate in halogen bonding, a specific type of non-covalent interaction.
Advanced Research Directions and Future Perspectives
Development of Innovative and Sustainable Synthetic Routes
The synthesis of pyridine (B92270) derivatives, including structures related to 4-Bromo-5-methylpyridine-2-acetic acid, is continually evolving towards more efficient and environmentally friendly methods. Traditional multi-step syntheses are often being replaced by innovative approaches that improve yield, reduce waste, and simplify procedures.
One promising direction is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Research has demonstrated that Suzuki coupling reactions of bromo-pyridine precursors with various arylboronic acids can be optimized using microwave assistance. For instance, the combination of a K₂CO₃ base and a Pd(dppf)Cl₂ catalyst in a mixed solvent system of water and 1,4-dioxane under microwave irradiation has been shown to significantly increase reaction yields by up to 30%, achieving a total yield of 81% for certain 2-methyl-4-phenylpyridine derivatives. researchgate.netresearchgate.net This approach is noted for its high efficiency and greener reaction conditions. researchgate.net
Another area of innovation involves novel reduction techniques for key intermediates. In the synthesis of diarylmethanes, which are crucial building blocks for SGLT2 inhibitors, a new protocol utilizes a TiCl₄/NaBH₄ system for the reduction of ketones produced via Friedel–Crafts acylation. nih.gov This method is reported to be cleaner and more expedient than previous methods employing AlCl₃ and BF₃·OEt₂/Et₃SiH. nih.gov For specific substrates, alternative reducing agents like InCl₃/Al/BF₃·OEt₂ have also been successfully employed. nih.gov
Furthermore, efforts to create more sustainable pathways include the development of one-pot synthesis methods and the use of less hazardous reagents. For example, methods have been developed for preparing 5-bromo-2-methylpyridine that involve mild reaction conditions, simple post-treatment, and high yields, making them suitable for industrial-scale production. google.com These advancements in synthetic methodology could be adapted for the large-scale and sustainable production of this compound.
| Reaction Type | Catalyst/Reagents | Key Features | Potential Application |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Microwave-assisted, high efficiency, green conditions. researchgate.netresearchgate.net | Synthesis of aryl-pyridine derivatives from bromo-pyridine precursors. |
| Friedel-Crafts Acylation / Reduction | TiCl₄, followed by TiCl₄/NaBH₄ | Cleaner protocol, highly expedient, affordable. nih.gov | Creation of diarylmethane structures, key for SGLT2 inhibitors. nih.gov |
| Hydrogenation Reduction | Pd/C catalyst | Mild conditions, easy operation, high yield. google.com | Reduction of nitro groups to amino groups in pyridine rings. google.com |
Rational Design of New Derivatization Strategies
The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the rational design of new derivatives with tailored properties. Derivatization can be targeted at the pyridine ring, the bromine substituent, or the acetic acid moiety to explore structure-activity relationships (SARs).
A primary strategy for derivatization is the Suzuki cross-coupling reaction at the bromine position. This palladium-catalyzed reaction enables the introduction of a wide variety of aryl and heteroaryl groups. mdpi.com By reacting the bromo-pyridine core with different arylboronic acids, a library of novel pyridine derivatives can be synthesized. mdpi.com This approach has been successfully used to prepare a series of 5-aryl-2-methylpyridin-3-amine molecules from 5-bromo-2-methylpyridin-3-amine. mdpi.com
Another key derivatization point is the carboxylic acid group of the acetic acid side chain. Standard transformations such as esterification or amidation can be employed to introduce diverse functional groups, potentially modulating the compound's pharmacokinetic or pharmacodynamic properties.
Furthermore, N-alkylation of the pyridine nitrogen presents another avenue for creating derivatives. For instance, N-difluoromethylation of pyridines has been achieved using ethyl bromodifluoroacetate in a transition metal-free method, which involves N-alkylation followed by in situ hydrolysis and decarboxylation. nih.gov Such modifications can significantly alter the electronic properties and biological activity of the parent molecule. The exploration of these derivatization strategies is crucial for developing new therapeutic agents or chemical probes based on the this compound framework.
Application of Advanced Computational Methods for Targeted Ligand Design
Advanced computational methods, particularly Density Functional Theory (DFT), are increasingly being used to guide the rational design of new molecules based on scaffolds like this compound. These theoretical studies provide deep insights into the electronic structure, reactivity, and potential intermolecular interactions of novel compounds, thereby accelerating the discovery process.
Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. It visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is vital for predicting how a ligand might interact with a biological target, such as the active site of an enzyme. mdpi.com
These computational approaches have been applied to various pyridine derivatives to understand their chemical and physical properties. mdpi.comnih.gov For example, DFT calculations can predict reactivity indices and dipole moments, which help in identifying potential candidates for specific applications. mdpi.com By applying these methods to virtual libraries of derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest probability of desired biological activity, saving significant time and resources. mdpi.com
| Computational Method | Parameter/Analysis | Significance in Ligand Design |
| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO-LUMO) | Predicts chemical reactivity and intramolecular charge transfer. mdpi.commdpi.com |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for potential interactions with biological targets. mdpi.com |
| DFT | Reactivity Indices, Dipole Measurements | Describes reaction pathways and helps select promising candidates. mdpi.com |
| Hirshfeld Surface Analysis | Intermolecular Interactions | Determines interactions responsible for molecular stabilization in a crystal lattice. mdpi.com |
In-depth Mechanistic Elucidation of Biological Actions
While this compound is primarily recognized as a synthetic intermediate, understanding the potential biological actions of its derivatives is a key area of future research. For many novel pyridine-based compounds, the precise mechanism of action remains to be fully elucidated. researchgate.net
Given its role as a precursor to SGLT2 inhibitors, a logical starting point for mechanistic studies would be to investigate the interaction of its derivatives with the sodium-glucose co-transporter 2. SGLT2 is located in the proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate. nih.gov Inhibitors of SGLT2 block this reabsorption, leading to the excretion of glucose in the urine, which helps to lower blood glucose levels in patients with type 2 diabetes. nih.govgoogle.com
In-depth mechanistic studies would involve a combination of in vitro and in vivo assays. In vitro studies could include enzyme inhibition assays to determine the potency and selectivity of new derivatives against SGLT2. Cellular assays using human proximal tubular cells could be used to assess the impact on glucose uptake and downstream signaling pathways, such as the AMPK/NOX-4/NF-κB cascade, which is implicated in inflammation and fibrosis in diabetic nephropathy. nih.gov Further research into the precise binding modes and structure-activity relationships will be essential for clarifying the mechanisms of action for any biologically active derivatives.
Utility as Chemical Probes and Intermediates for Complex Molecule Synthesis (e.g., SGLT2 inhibitors)
The primary and most significant application of this compound and structurally related compounds is their role as key intermediates in the synthesis of complex pharmaceutical molecules, most notably SGLT2 inhibitors. nih.gov These drugs, including dapagliflozin and empagliflozin, are important therapies for type 2 diabetes. google.comias.ac.ingoogle.com
The synthesis of these complex drugs often involves the construction of a diarylmethane core, for which bromo-substituted aromatic compounds are essential building blocks. nih.gov For example, the synthesis of dapagliflozin involves intermediates like 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.comias.ac.in Similarly, the synthesis of an empagliflozin intermediate, (3S)-3-[4-[(5-bromo-2-chlorophenyl) methyl]phenoxy]tetrahydrofuran, utilizes a bromo-chlorophenyl precursor. google.com These bromo-intermediates undergo reactions such as lithium-halogen exchange or Grignard formation to create a reactive species that can then be coupled with a protected glucose or gluconolactone derivative. google.comias.ac.in
The bromo-pyridine moiety offers a versatile handle for constructing complex molecular architectures through various cross-coupling reactions. The strategic placement of the bromo, methyl, and acetic acid groups on the pyridine ring in this compound makes it a potentially valuable precursor for a new generation of SGLT2 inhibitors or other therapeutic agents. Its utility as a chemical probe for studying biological systems also represents a promising, though less explored, avenue for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
